
The Challenge of Co-Transcriptional Capping:
An Orientation Problem

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: ARCA Cap Analog

Cat. No.: B15500857

Get Quote

During in vitro transcription, a cap structure can be added to the 5' end of the mRNA transcript

as it is being synthesized. This process, known as co-transcriptional capping, utilizes a cap

analog, a dinucleotide that mimics the natural 5' cap. The standard cap analog, m7GpppG,

however, presents a significant challenge. It has two free 3'-hydroxyl (OH) groups, one on the

7-methylguanosine (m7G) and one on the guanosine (G). The RNA polymerase can initiate

transcription from either of these hydroxyl groups.[1]

This leads to two possible outcomes:

Correct ("Forward") Incorporation: The polymerase extends the RNA chain from the 3'-OH of

the guanosine, leaving the m7G moiety at the outermost 5' end. This is the functional

orientation recognized by the translation initiation factor eIF4E.[1]

Incorrect ("Reverse") Incorporation: The polymerase initiates from the 3'-OH of the m7G.

This buries the crucial 7-methylguanosine within the transcript, resulting in a non-functional

cap that is not recognized by the translational machinery.[1][2]

With standard cap analogs, this reverse incorporation occurs in up to 50% of the capped

transcripts, effectively rendering half of the synthesized mRNA population untranslatable and

reducing the overall protein yield.[1][3]
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Figure 1. Incorporation of a standard cap analog can result in two orientations.

The Solution: Anti-Reverse Cap Analog (ARCA)
To overcome the orientation problem, the Anti-Reverse Cap Analog (ARCA) was developed.[4]

ARCA is a chemically modified dinucleotide, specifically 3´-O-Me-m7G(5')ppp(5')G. The

defining feature of ARCA is the replacement of the 3'-hydroxyl group on the 7-methylguanosine

with a methoxy group (–OCH3).[5][6]

This modification blocks the RNA polymerase from initiating transcription at the m7G end.[2][7]

The polymerase is forced to initiate exclusively from the unmodified 3'-OH group of the

guanosine, ensuring that 100% of the incorporated caps are in the correct, functional

orientation.[8][9] This simple but elegant modification leads to a population of synthetic mRNA

that is significantly more translationally active.[10][11]
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Figure 2. The 3'-O-methyl group on ARCA ensures correct incorporation.

Quantitative Comparison of Capping Methods
The choice of capping strategy directly impacts capping efficiency, overall transcript yield, and

the translational potential of the final mRNA product. ARCA provides a significant improvement

over standard caps, though newer technologies now offer further enhancements.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15500857/docs?utm_src=pdf-body-img#the-challenge-of-co-transcriptional-capping-an-orientation-problem
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15500857?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Standard Cap
(m7GpppG)

ARCA (m7(3'-
O-Me)GpppG)

CleanCap® AG
Enzymatic
Capping

Capping

Efficiency

~80% (but 50%

reverse)

~70-80%[9][12]

[13][14]
>95%[13][14] ~100%[6]

Functional

Capping
~40% ~70-80% >95% ~100%

Translational

Output
Baseline (1x)

~2x higher than

standard cap[4]

[10]

Higher than

ARCA[15]
High

Typical Yield (20

µL IVT)

Variable, lower

than uncapped
40-60 µg[9][11]

Higher than

ARCA (~4

mg/mL vs ~1.5

mg/mL)[13]

High, but

requires

separate reaction

Resulting Cap

Structure
Cap-0 Cap-0[10][16] Cap-1[13][15]

Cap-0 or Cap-1

(enzyme

dependent)[15]

Workflow

Co-

transcriptional (1

step)

Co-

transcriptional (1

step)

Co-

transcriptional (1

step)

Post-

transcriptional

(multi-step)[15]

Immunogenicity
Cap-0 may be

immunogenic[16]

Cap-0 may be

immunogenic[10]

[16]

Cap-1 reduces

immunogenicity[

10]

Cap-1 reduces

immunogenicity

Experimental Protocols
Co-transcriptional Capping of mRNA using ARCA
This protocol outlines a standard 20 µL in vitro transcription reaction to produce ARCA-capped

RNA. It is based on protocols from various suppliers and should be optimized for the specific

DNA template and application.[12][17]
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Linearized DNA template with a T7 promoter (1 µg)

Nuclease-free water

10X Reaction Buffer

ATP, CTP, UTP solutions (e.g., 100 mM)

GTP solution (e.g., 100 mM)

ARCA solution (e.g., 40 mM)

T7 RNA Polymerase Mix

DNase I (RNase-free)

RNA purification kit or reagents (e.g., LiCl precipitation or column-based)

Methodology:

Reaction Setup: Thaw all components on ice. It is critical to assemble the reaction at room

temperature to prevent precipitation of the DNA template.[9][11] Combine the following in a

nuclease-free tube in the order listed:
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Component Volume Final Concentration

Nuclease-free Water to 20 µL -

10X Reaction Buffer 2 µL 1X

ATP Solution (100 mM) 2 µL 10 mM

CTP Solution (100 mM) 2 µL 10 mM

UTP Solution (100 mM) 2 µL 10 mM

ARCA (40 mM) 2 µL 4 mM

GTP (20 mM)* 1 µL 1 mM

Linearized DNA Template X µL 1 µg

T7 RNA Polymerase Mix 2 µL -

Total Volume 20 µL

*Note: A 4:1 ratio of ARCA to GTP is recommended to balance capping efficiency with reaction

yield.[12][18] Increasing this ratio can enhance capping but will significantly decrease RNA

yield.[17]

Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the

reaction at the bottom of the tube. Incubate at 37°C for 2 hours. For transcripts shorter than

300 nucleotides, the incubation time can be extended to 4 hours.[17]

DNase Treatment: To remove the DNA template, add 1-2 µL of RNase-free DNase I to the

reaction mixture and incubate at 37°C for 15-30 minutes.

RNA Purification: Purify the synthesized RNA using a method of choice, such as a column-

based purification kit (recommended for high purity) or lithium chloride (LiCl) precipitation.

Quantification and Quality Control: Determine the RNA concentration using a

spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by

running an aliquot on a denaturing agarose gel.

Assessing Capping Efficiency
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Determining the percentage of capped transcripts is a critical quality control step. A common

method involves using a ribozyme that specifically cleaves the mRNA transcript a short

distance from the 5' end.[19][20]

Principle:

A specifically designed ribozyme anneals to the mRNA downstream of the transcription start

site.

In the presence of Mg²⁺, the ribozyme cleaves the phosphodiester backbone, releasing a

short 5' fragment.

This reaction produces a mixture of short 5' fragments (some capped, some uncapped) and

a long 3' fragment.

The short fragments are purified and analyzed via denaturing polyacrylamide gel

electrophoresis (PAGE) or liquid chromatography-mass spectrometry (LC-MS).[20]

On a gel, the capped fragment will migrate slower than the uncapped fragment due to its

higher molecular weight. The relative intensity of the two bands is used to calculate the

capping efficiency.[9][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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